molecular formula C10H17NO B14428928 5-Butyl-4-ethyl-2-methyl-1,3-oxazole CAS No. 84027-98-5

5-Butyl-4-ethyl-2-methyl-1,3-oxazole

Cat. No.: B14428928
CAS No.: 84027-98-5
M. Wt: 167.25 g/mol
InChI Key: PKLKOVRXISCXGF-UHFFFAOYSA-N
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Description

5-Butyl-4-ethyl-2-methyl-1,3-oxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by its unique substitution pattern, with butyl, ethyl, and methyl groups attached to the oxazole ring. Oxazoles have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form oxazoles . The reaction typically requires a base and can be carried out in ionic liquids to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-ethyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .

Mechanism of Action

The mechanism of action of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Butyl-4-ethyl-2-methyl-1,3-oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl, ethyl, and methyl groups in specific positions on the oxazole ring can influence its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

84027-98-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

5-butyl-4-ethyl-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-4-6-7-10-9(5-2)11-8(3)12-10/h4-7H2,1-3H3

InChI Key

PKLKOVRXISCXGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(O1)C)CC

Origin of Product

United States

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